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Compound of Interest

Compound Name:
3-Chloro-1H-indole-2-

carbaldehyde

Cat. No.: B035255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral

characteristics, and biological activities of 3-Chloro-1H-indole-2-carbaldehyde and its

relevant alternatives, Indole-2-carbaldehyde and 3-Bromo-1H-indole-2-carbaldehyde. Detailed

experimental protocols for synthesis and characterization are included to support research and

development in medicinal chemistry and drug discovery.

Physicochemical and Spectral Data Comparison
The following table summarizes the key physicochemical and spectral properties of 3-Chloro-
1H-indole-2-carbaldehyde and its analogs. This data is essential for compound identification,

purity assessment, and structural elucidation.
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Property
3-Chloro-1H-indole-
2-carbaldehyde

Indole-2-
carbaldehyde

3-Bromo-1H-indole-
2-carbaldehyde

Molecular Formula C₉H₆ClNO C₉H₇NO C₉H₆BrNO

Molecular Weight 179.60 g/mol 145.16 g/mol [1] 224.06 g/mol

Melting Point (°C) Not available 138-142[2] Not available

Appearance Not available
White to Brown

powder/crystal[3]
Not available

¹H NMR (CDCl₃, ppm) No data available

δ 9.88 (s, 1H), 7.77 (d,

J=8.1 Hz, 1H), 7.48

(d, J=8.3 Hz, 1H),

7.41 (t, J=7.0 Hz, 1H),

7.3 (s, 1H), 7.20 (t,

J=7.4 Hz, 1H)[1]

δ 9.85 (s, 1H, CHO),

8.80 (br s, 1H, NH),

7.70 (d, J=8.0 Hz,

1H), 7.45-7.35 (m,

2H), 7.20-7.15 (m, 1H)

[4]

¹³C NMR (CDCl₃,

ppm)
No data available

δ 182.89, 138.80,

136.87, 128.25,

124.37, 122.20,

115.60, 113.28[1]

No data available

IR (cm⁻¹) No data available No data available No data available

Mass Spectrum (m/z) No data available No data available No data available

Experimental Protocols
Detailed methodologies for the synthesis and characterization of these indole derivatives are

crucial for reproducible research.

Synthesis Protocols
Synthesis of 1H-indole-2-carbaldehyde:

This procedure involves the formylation of indole at the C2 position.[1]

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry tetrahydrofuran (THF) and cool the

solution to -78 °C.
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Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) and stir for 30

minutes.

Pass carbon dioxide gas through the reaction mixture for 10 minutes and allow it to warm to

room temperature.

Remove excess carbon dioxide under reduced pressure and concentrate the solution to 25

mL.

Add 50 mL of dry THF and cool the solution again to -78 °C.

Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir for 1 hour.

Add anhydrous N,N-dimethylformamide (DMF) (0.83 mL, 8.5 mmol).

Warm the mixture to room temperature over 1.5 hours and then quench with 10 mL of water.

Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine,

dry over magnesium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate

gradient to yield the final product.[1]

Synthesis of 3-Bromo-1H-indole-2-carbaldehyde:

This two-step synthesis starts with the C2-formylation of indole followed by regioselective

bromination at the C3 position.[4]

Step 1: C2-Formylation of Indole: Follow the protocol for the synthesis of 1H-indole-2-

carbaldehyde as described above.

Step 2: C3-Bromination of 1H-indole-2-carbaldehyde:

Dissolve 1H-indole-2-carbaldehyde (1.00 g, 6.89 mmol) in acetonitrile (30 mL) in a round-

bottom flask and cool to 0 °C.[4]

Add N-Bromosuccinimide (NBS) (1.23 g, 6.89 mmol) portion-wise over 10 minutes.[4]
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes

gradient to obtain 3-bromo-1H-indole-2-carbaldehyde.[4]

Synthesis of 3-Chloro-1H-indole-2-carbaldehyde:

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes can be achieved

through a Vilsmeier cyclization of 2-[(carboxymethyl)amino]benzoic acids.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical

parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Typical parameters

include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay

of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR for

adequate signal-to-noise.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak as an internal standard.

Infrared (IR) Spectroscopy:
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Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the sample with dry KBr powder and press it into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or

liquid samples.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

present in the molecule, such as N-H, C=O (aldehyde), C-Cl, and aromatic C-H and C=C

stretching vibrations.

Mass Spectrometry (MS):

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a

suitable method like direct insertion probe or by coupling with a gas chromatograph (GC-MS)

or liquid chromatograph (LC-MS). Electron Ionization (EI) is a common technique for volatile

compounds.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the

fragmentation pattern to gain structural information. For halogenated compounds, the

isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in a ~1:1

ratio) will be characteristic.

Biological Activity
Indole derivatives are a well-established class of compounds with a broad spectrum of

biological activities. Halogenated indole-3-carboxaldehyde derivatives, in particular, have

shown promise in various therapeutic areas.

Anticancer Activity: Derivatives of indole-3-carboxaldehyde have been investigated for their

anticancer properties. For instance, a 4-chloro-benzenesulfonohydrazide derivative of an N-

substituted indole-3-carboxaldehyde has shown IC₅₀ values of 13.2 µM and 8.2 µM against

MCF-7 and MDA-MB-468 breast cancer cell lines, respectively.[5]
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Antimicrobial Activity: Indole-3-carboxaldehyde derivatives have also been explored for their

antimicrobial effects. Semicarbazone derivatives of 5-bromo- and 5-chloro-1H-indole-3-

carbaldehyde exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis

with MIC values around 100-150 µg/mL.[6]

Anti-inflammatory Activity: The anti-inflammatory potential of indole derivatives is another

area of active research. The substitution pattern on the indole ring has been shown to

significantly impact their anti-inflammatory profile.

While specific quantitative data for the direct anticancer, antimicrobial, or anti-inflammatory

activity of 3-Chloro-1H-indole-2-carbaldehyde is not readily available in the public domain,

the known bioactivities of related halogenated indole-carboxaldehydes suggest that it is a

promising candidate for further investigation.

Experimental Workflow and Signaling Pathway
Diagrams
Visualizing experimental processes and biological pathways is crucial for understanding

complex scientific concepts.
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Caption: General workflow for the synthesis and characterization of 3-halo-1H-indole-2-

carbaldehydes.
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Caption: Example of a signaling pathway potentially modulated by indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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